molecular formula C10H12N2 B13096989 3-Vinyl-5,6,7,8-tetrahydrocinnoline

3-Vinyl-5,6,7,8-tetrahydrocinnoline

Cat. No.: B13096989
M. Wt: 160.22 g/mol
InChI Key: KGWJFVAMVODURJ-UHFFFAOYSA-N
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Description

3-Vinyl-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound with the molecular formula C10H12N2. It is part of the cinnoline family, which is known for its aromatic nitrogen-containing heterocyclic structure. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Vinyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable aniline derivative with an aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Vinyl-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The vinyl group in the compound allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydrocinnoline derivatives.

Scientific Research Applications

3-Vinyl-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-Vinyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Isoquinoline: Known for its therapeutic potential and structural similarity to 3-Vinyl-5,6,7,8-tetrahydrocinnoline.

    Tetrahydroquinoline: Shares structural features and is used in similar research applications.

Uniqueness

This compound stands out due to its vinyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for synthesizing a wide range of derivatives and exploring new chemical and biological activities.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-ethenyl-5,6,7,8-tetrahydrocinnoline

InChI

InChI=1S/C10H12N2/c1-2-9-7-8-5-3-4-6-10(8)12-11-9/h2,7H,1,3-6H2

InChI Key

KGWJFVAMVODURJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN=C2CCCCC2=C1

Origin of Product

United States

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